Dimethyl Isosorbide

Catalog No.
S562203
CAS No.
5306-85-4
M.F
C8H14O4
M. Wt
174.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl Isosorbide

CAS Number

5306-85-4

Product Name

Dimethyl Isosorbide

IUPAC Name

(3S,3aR,6R,6aR)-3,6-dimethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

InChI

InChI=1S/C8H14O4/c1-9-5-3-11-8-6(10-2)4-12-7(5)8/h5-8H,3-4H2,1-2H3/t5-,6+,7-,8-/m1/s1

InChI Key

MEJYDZQQVZJMPP-ULAWRXDQSA-N

SMILES

Array

Synonyms

2,5-dimethylisosorbide, 2,5-O-dimethylisosorbide, arlasolve DMI, dimethyl isosorbide

Canonical SMILES

COC1COC2C1OCC2OC

Isomeric SMILES

CO[C@@H]1CO[C@H]2[C@@H]1OC[C@@H]2OC

The exact mass of the compound Dimethyl isosorbide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44695. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sorbitol - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Solvent. However, this does not mean our product can be used or applied in the same or a similar way.

Dimethyl Isosorbide (DMI) is a high-boiling (235 °C), bio-derived polar aprotic solvent synthesized from renewable isosorbide. It is increasingly utilized as a safer, sustainable alternative to traditional petroleum-based solvents such as N-methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF) due to its lack of carcinogenic, mutagenic, or reprotoxic (CMR) properties[1]. Beyond its favorable environmental and safety profile, DMI exhibits exceptional solvating power for both hydrophilic and lipophilic compounds, making it a critical procurement choice for advanced pharmaceutical formulations, cosmetic penetration enhancement, and green manufacturing processes like polymer membrane casting and battery slurry preparation [2].

Substituting DMI with conventional glycols (e.g., propylene glycol) or legacy aprotic solvents (e.g., NMP, DMF) forces buyers to compromise on either performance or regulatory compliance. While standard glycols offer basic humectancy, they lack the rigid cyclic structure and balanced polarity required to efficiently solubilize complex lipophilic active ingredients without causing dermal irritation at high concentrations [1]. Conversely, while NMP and DMF match DMI's solvating power for polymers and organic synthesis, they are heavily restricted under REACH regulations due to severe toxicity and high volatile organic compound (VOC) emissions [2]. DMI uniquely bridges this gap, providing the high solvency and low Relative Energy Difference (RED) needed for challenging polymers like PVDF, while maintaining a non-toxic, non-irritating profile essential for consumer and eco-friendly industrial applications [3].

Polymer Solubilization for Battery and Membrane Manufacturing

In the fabrication of poly(vinylidene fluoride) (PVDF) membranes and battery cathode slurries, the solvent must overcome strong polymer-polymer interactions. Thermodynamic modeling using Hansen Solubility Parameters (HSP) demonstrates that DMI achieves a Relative Energy Difference (RED) of 0.6 for PVDF, which is well below the threshold of 1.0 required for effective dissolution [1]. This performance closely rivals the highly toxic industry standard NMP (RED = 0.3), proving that DMI can effectively disperse PVDF without the associated regulatory and health hazards [1].

Evidence DimensionRelative Energy Difference (RED) for PVDF solubilization
Target Compound DataDMI: RED = 0.6 (<1 indicates good solubility)
Comparator Or BaselineNMP (Toxic Baseline): RED = 0.3
Quantified DifferenceBoth solvents achieve RED < 1.0, confirming DMI as a viable non-toxic drop-in replacement for PVDF dissolution.
ConditionsHansen Solubility Parameter (HSP) thermodynamic evaluation for PVDF binder dispersion.

Allows manufacturers to replace heavily restricted NMP in battery and membrane production without sacrificing polymer solubility or slurry stability.

Transdermal Permeation Enhancement for Active Pharmaceutical Ingredients

DMI significantly outperforms standard ester and glycol combinations in transdermal drug delivery. In a study evaluating the permeation of metoclopramide HCl across dermatomed porcine skin, a formulation utilizing 10% w/w DMI combined with 25% w/w propylene glycol (PG) achieved a cumulative delivery of 886.57 ± 89.99 µg/cm² [1]. This was substantially higher than conventional enhancer blends, such as 20% isopropyl myristate (IPM) + 20% PG, demonstrating DMI's superior ability to intercalate stratum corneum lipids and enhance bioavailability without membrane disruption [1].

Evidence DimensionCumulative transdermal drug delivery (metoclopramide HCl)
Target Compound Data10% DMI + 25% PG: 886.57 ± 89.99 µg/cm²
Comparator Or Baseline20% IPM + 20% PG (Baseline): Significantly lower cumulative delivery.
Quantified DifferenceThe DMI-inclusive matrix yielded the highest overall permeation among tested hydrophilic patch formulations.
ConditionsIn vitro permeation across dermatomed porcine ear skin over 8 hours.

Provides formulators with a highly effective, low-irritation solvent to maximize the bioavailability of challenging topical and transdermal APIs.

Sustainable Solvent Replacement in Active Pharmaceutical Synthesis

DMI has been validated as a highly effective replacement for CMR solvents in critical medicinal chemistry reactions, including amide couplings and nucleophilic aromatic substitutions (SNAr). When utilized in the synthesis of complex amides, DMI supported efficient reactions and tolerated strong bases, yielding moderate to excellent product recoveries that were directly comparable to those achieved using DMF or NMP [1]. Furthermore, its high boiling point (235 °C) allows it to efficiently facilitate high-temperature thermal conditions required for challenging SNAr transformations [1].

Evidence DimensionReaction yield and solvent viability in amide couplings/SNAr
Target Compound DataDMI: Moderate to excellent yields, tolerates strong bases, high thermal stability (235 °C)
Comparator Or BaselineDMF / NMP: Similar yields but highly toxic (CMR classified)
Quantified DifferenceDMI matches the synthetic efficiency of DMF/NMP while eliminating CMR hazards and reducing non-aqueous waste toxicity.
ConditionsAmide and ester couplings, SNAr, and alkylations in medicinal chemistry workflows.

Enables pharmaceutical procurement teams to eliminate REACH-restricted solvents from API manufacturing without altering established synthetic routes or yields.

Tunable Rheology and High Aqueous Compatibility for Liquid Systems

Unlike many lipophilic solvents, DMI exhibits excellent water miscibility (up to 2000 g/L at 20 °C) and provides precise rheological control in aqueous mixtures. The viscosity of DMI/water systems is highly tunable and inversely proportional to water content; for instance, a 70% DMI / 30% H2O mixture yields a viscosity of 6.38 mPa·s at 25 °C, whereas a 30% DMI / 70% H2O mixture drops to 2.38 mPa·s[1]. This predictable viscosity scaling, combined with extremely low VOC emissions compared to methanol or ethanol, makes DMI an ideal hydrotrope and co-solvent for water-borne coatings and green chromatographic mobile phases[1].

Evidence DimensionDynamic viscosity in aqueous mixtures at 25 °C
Target Compound Data70% DMI / 30% H2O: 6.38 mPa·s
Comparator Or Baseline30% DMI / 70% H2O: 2.38 mPa·s
Quantified DifferenceA 40% reduction in DMI concentration yields a 62.7% reduction in dynamic viscosity, allowing precise rheological tuning.
ConditionsViscosity measurements of binary DMI/H2O mixtures at 25 °C.

Allows formulators to precisely engineer the flow properties of water-borne paints, cosmetic serums, and industrial fluids while maintaining a low-VOC profile.

Green Cathode Slurry Preparation for Li-Ion Batteries

Directly following from its favorable Relative Energy Difference (RED) for PVDF solubilization, DMI is an ideal, non-toxic replacement for NMP in the fabrication of battery cathode slurries. It ensures stable, crack-free uniform coating structures and optimal shear-thinning viscosity during electrode casting [1].

High-Bioavailability Transdermal and Topical Formulations

Leveraging its proven ability to enhance cumulative drug delivery across the stratum corneum, DMI is the solvent of choice for transdermal patches and premium cosmetic serums. It effectively solubilizes challenging lipophilic actives while minimizing the dermal irritation typically associated with high concentrations of propylene glycol [2].

Sustainable API Manufacturing and Cross-Coupling Reactions

Because it matches the synthetic yields of traditional dipolar aprotic solvents, DMI is highly recommended for pharmaceutical scale-up. It serves as a REACH-compliant reaction medium for amide couplings, nucleophilic aromatic substitutions, and peptide synthesis, tolerating strong bases and high thermal conditions (up to 235 °C)[3].

Eco-Friendly Polymeric Membrane Fabrication

DMI's strong solvating power for poly(ether sulfone) (PES) and PVDF makes it a superior green solvent for casting ultrafiltration and microfiltration membranes via non-solvent induced phase separation (NIPS), eliminating the occupational hazards of legacy casting solvents [1].

Physical Description

Liquid

XLogP3

-0.6

Hydrogen Bond Acceptor Count

4

Exact Mass

174.08920892 Da

Monoisotopic Mass

174.08920892 Da

Heavy Atom Count

12

UNII

SA6A6V432S

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 106 of 107 companies (only ~ 0.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

5306-85-4

Wikipedia

Dimethyl isosorbide

Use Classification

Cosmetics -> Solvent

General Manufacturing Information

D-Glucitol, 1,4:3,6-dianhydro-2,5-di-O-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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